molecular formula C8H7BrFNO3 B1410444 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene CAS No. 1807139-14-5

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene

Cat. No. B1410444
M. Wt: 264.05 g/mol
InChI Key: FHTJMWALVVPBFV-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene is a chemical compound that belongs to the category of halogenated nitroaromatic compounds. It has a molecular formula of C8H7BrFNO3 and a molecular weight of 264.05 g/mol .


Synthesis Analysis

The synthesis of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where in the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene can be analyzed based on its molecular formula, C8H7BrFNO3 . The compound contains bromine (Br), ethoxy (C2H5O), fluorine (F), and nitro (NO2) functional groups attached to a benzene ring .


Chemical Reactions Analysis

Benzene, the core structure of 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene appears as a white to pale-yellow to yellow-brown solid or liquid . It has a molecular weight of 264.05 g/mol .

Safety And Hazards

1-Bromo-3-fluoro-5-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-3-ethoxy-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(11(12)13)3-6(9)8(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTJMWALVVPBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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